molecular formula C12H20O2 B13248515 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one

Cat. No.: B13248515
M. Wt: 196.29 g/mol
InChI Key: HPRDDHUTYKZERK-UHFFFAOYSA-N
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Description

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

The synthesis of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves several steps, typically starting with the formation of the spiro linkage. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spiro compound . The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spiro linkage or the functional groups attached to the rings.

Scientific Research Applications

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds, which are of interest due to their unique structural properties . In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds. In industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the functional groups attached to the rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one can be compared with other similar spiro compounds, such as 1,7-Dioxaspiro[5.5]undecane and 1,5-Dioxaspiro[5.5]undecane . These compounds share the spiro linkage but differ in the functional groups attached to the rings. The unique structural features of this compound, such as the presence of the dimethyl groups, contribute to its distinct chemical properties and potential applications. The comparison highlights the uniqueness of this compound in terms of its reactivity and versatility in various scientific research applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

8,8-dimethyl-1-oxaspiro[5.5]undecan-11-one

InChI

InChI=1S/C12H20O2/c1-11(2)7-5-10(13)12(9-11)6-3-4-8-14-12/h3-9H2,1-2H3

InChI Key

HPRDDHUTYKZERK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2(C1)CCCCO2)C

Origin of Product

United States

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